molecular formula C35H30FN7O6S B11460567 N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

Cat. No.: B11460567
M. Wt: 695.7 g/mol
InChI Key: GDRGEDGISLNCKO-UHFFFAOYSA-N
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Description

“N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a triazole ring, and a nitrobenzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the pyrazole and triazole rings, followed by their functionalization and coupling. Typical synthetic routes might include:

    Formation of the Pyrazole Ring: This could be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Formation of the Triazole Ring: This might involve the cyclization of an azide with an alkyne in a Huisgen cycloaddition reaction.

    Functionalization: Introduction of the fluorophenyl and methoxyphenyl groups could be done through electrophilic aromatic substitution reactions.

    Coupling: The final step would involve coupling the pyrazole and triazole intermediates, possibly through a sulfanyl linkage.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group could be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or methoxylated derivatives.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The presence of multiple aromatic rings and functional groups suggests potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
  • N-{[5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide

Uniqueness

The unique combination of the pyrazole and triazole rings, along with the specific functional groups, might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C35H30FN7O6S

Molecular Weight

695.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C35H30FN7O6S/c1-48-27-17-11-22(12-18-27)28-19-30(23-7-13-25(36)14-8-23)42(40-28)33(44)21-50-35-39-38-32(41(35)29-5-3-4-6-31(29)49-2)20-37-34(45)24-9-15-26(16-10-24)43(46)47/h3-18,30H,19-21H2,1-2H3,(H,37,45)

InChI Key

GDRGEDGISLNCKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=CC=C5OC)CNC(=O)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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